molecular formula C6H8F2O B2738562 2,2-Difluorocyclohexanone CAS No. 29548-93-4

2,2-Difluorocyclohexanone

Cat. No.: B2738562
CAS No.: 29548-93-4
M. Wt: 134.126
InChI Key: CDIGRNREFSHYLH-UHFFFAOYSA-N
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Description

2,2-Difluorocyclohexanone is an organic compound with the molecular formula C6H8F2O It is a fluorinated derivative of cyclohexanone, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclohexanone typically involves the introduction of fluorine atoms into the cyclohexanone structure. One common method is the difluoromethylation of cyclohexanone using difluoromethylating reagents. This process can be carried out under mild conditions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods involve the use of continuous stirred-tank reactors to ensure efficient mixing and reaction control. The continuous process allows for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluorocyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorocyclohexanone derivatives.

    Reduction: Reduction reactions can convert it into difluorocyclohexanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Difluorocyclohexanone derivatives.

    Reduction: Difluorocyclohexanol.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2,2-Difluorocyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclohexanone involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, and its fluorinated nature can influence its binding affinity to biological targets .

Comparison with Similar Compounds

    Cyclohexanone: The non-fluorinated parent compound.

    2-Fluorocyclohexanone: A mono-fluorinated derivative.

    4,4-Difluorocyclohexanone: Another difluorinated isomer.

Uniqueness: 2,2-Difluorocyclohexanone is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. The difluoromethyl group enhances its reactivity and stability compared to its mono-fluorinated and non-fluorinated counterparts .

Properties

IUPAC Name

2,2-difluorocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)4-2-1-3-5(6)9/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIGRNREFSHYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29548-93-4
Record name 2,2-difluorocyclohexanone
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